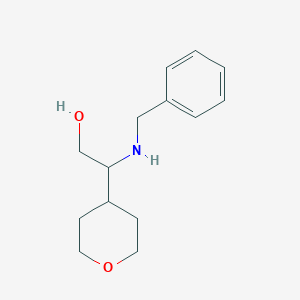

2-(Benzylamino)-2-(oxan-4-yl)ethanol

Description

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

2-(benzylamino)-2-(oxan-4-yl)ethanol |

InChI |

InChI=1S/C14H21NO2/c16-11-14(13-6-8-17-9-7-13)15-10-12-4-2-1-3-5-12/h1-5,13-16H,6-11H2 |

InChI Key |

AOTWKMFZUINKNE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C(CO)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Aminoalkylation of Ethanol Derivatives

A common route involves the nucleophilic substitution of a suitable precursor such as 2-bromo-2-(oxan-4-yl)ethanol with benzylamine. This approach is favored for its straightforwardness and high yield potential.

- Starting Material: 2-bromo-2-(oxan-4-yl)ethanol

- Reagent: Benzylamine (as nucleophile)

- Catalyst: Potassium carbonate or sodium hydride (to deprotonate benzylamine)

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Conditions: Reflux under inert atmosphere (nitrogen or argon)

$$

\text{2-bromo-2-(oxan-4-yl)ethanol} + \text{benzylamine} \xrightarrow[\text{base}]{\text{reflux}} \text{2-(Benzylamino)-2-(oxan-4-yl)ethanol}

$$

- The reaction proceeds via nucleophilic substitution (SN2 mechanism).

- Excess benzylamine ensures complete conversion.

- Purification is achieved through column chromatography or recrystallization.

Reductive Amination Approach

This method involves the formation of an imine intermediate followed by reduction to the amine. It is particularly useful when starting from aldehyde or ketone precursors.

- Starting Material: 2-(Oxan-4-yl)acetaldehyde

- Reagents: Benzylamine, sodium cyanoborohydride (NaBH3CN)

- Solvent: Methanol or ethanol

- Conditions: Mild heating at room temperature to 50°C under inert atmosphere

$$

\text{Oxan-4-yl} \text{-} \text{acetaldehyde} + \text{benzylamine} \xrightarrow[\text{acidic conditions}]{\text{reduction}} \text{this compound}

$$

- The imine formation occurs under slightly acidic conditions.

- NaBH3CN selectively reduces the imine without affecting other functional groups.

- This method offers high selectivity and yields.

Cyclization and Functional Group Transformation

A more intricate approach involves cyclization of precursor molecules such as amino alcohols or amino ethers, followed by functionalization to introduce the benzyl group.

- Step 1: Synthesis of 2-(oxan-4-yl)ethanol via cyclization of suitable diols or through epoxide ring-opening.

- Step 2: N-alkylation of the amino group using benzyl chloride or benzyl bromide under basic conditions.

$$

\text{Amino alcohol} + \text{benzyl chloride} \xrightarrow{\text{base}} \text{this compound}

$$

- The process may involve protecting groups to prevent side reactions.

- The cyclization step often employs acid catalysis or thermal conditions.

Preparation via Multi-Step Synthesis from Precursors

This comprehensive route involves initial synthesis of the oxan-4-yl precursor, followed by aminoalkylation and subsequent modifications.

- Step 1: Synthesis of 4-hydroxy-2-butanone derivatives.

- Step 2: Formation of the oxan-4-yl ring via cyclization.

- Step 3: Introduction of amino functionality through nucleophilic substitution or reductive amination.

- Step 4: Benzylation of the amino group.

$$

\text{Precursor} \rightarrow \text{Cyclized oxan-4-yl derivative} \rightarrow \text{Aminoalkylation} \rightarrow \text{Benzylation}

$$

- This method allows for structural modifications and optimization.

- Yields depend on the efficiency of each step.

Data Tables and Research Outcomes

| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Aminoalkylation | 2-bromo-2-(oxan-4-yl)ethanol | Benzylamine, K2CO3 | Reflux, DMF | 70-85% | Simple, high yield | Requires halogenated precursor |

| Reductive Amination | 2-(Oxan-4-yl)acetaldehyde | Benzylamine, NaBH3CN | Room temp, MeOH | 75-90% | High selectivity | Needs aldehyde precursor |

| Cyclization & Alkylation | Diols/epoxides | Benzyl chloride, base | Heating, reflux | 60-80% | Structural flexibility | Multi-step, complex purification |

| Multi-step Synthesis | Various intermediates | Multiple reagents | Sequential | Variable | Structural control | Lengthy process |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in 2-(Benzylamino)-2-(oxan-4-yl)ethanol can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions, particularly at the benzylamine moiety, to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzylamino)-2-(oxan-4-yl)ethanol may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-(oxan-4-yl)ethanol would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects: 2-(Benzylamino)ethanol lacks aromatic or cyclic ether substituents, resulting in lower molecular weight and higher polarity. Its synthesis is well-documented for phosphoramidite building blocks in oligonucleotide chemistry . Oxan-4-yl Group: The tetrahydropyran ring in the target compound enhances solubility in polar solvents (due to the ether oxygen) and may improve metabolic stability compared to purely aromatic analogs like the 4-ethylphenyl derivative . Methoxyphenyl vs.

The oxan-4-yl group in the target compound could further optimize pharmacokinetics by reducing first-pass metabolism. 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol’s hydrophobic ethyl group may enhance blood-brain barrier penetration, a trait less pronounced in the oxan-4-yl variant .

Synthetic Complexity: The acetamide analog requires multi-step coupling using HATU, a reagent known for efficient amide bond formation .

Q & A

Q. What are the optimal synthetic routes for 2-(benzylamino)-2-(oxan-4-yl)ethanol, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution or reductive amination reaction between oxan-4-yl ketone derivatives and benzylamine. Key steps include:

- Precursor Preparation : Oxan-4-yl ketone intermediates are synthesized via Friedel-Crafts acylation or oxidation of tetrahydrofuran derivatives.

- Amine Coupling : Benzylamine is reacted with the ketone intermediate under reflux in a polar aprotic solvent (e.g., DMF or THF) with catalysts like NaBH₄ or LiAlH₄ for reductive amination .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

- Yield Optimization : Control temperature (60–80°C), stoichiometric excess of benzylamine (1.2–1.5 eq.), and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyl and oxane ring protons (e.g., δ 3.5–4.0 ppm for oxan-4-yl oxygen-linked protons) .

- X-ray Crystallography : Resolve stereochemistry at the chiral center (C2) and confirm hydrogen bonding between the ethanol and benzylamino groups .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₂₁NO₂⁺, expected m/z 235.1572) .

Q. What solvent systems are suitable for solubility and stability studies of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility Screening : Test in DMSO (for stock solutions), aqueous buffers (pH 4–9), and ethanol/water mixtures. Sonication or heating (40–50°C) enhances dissolution .

- Stability Assessment : Use HPLC to monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Acidic conditions (pH < 5) may hydrolyze the oxane ring .

Q. What in vitro biological screening assays are appropriate for preliminary evaluation of its bioactivity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anti-inflammatory : COX-2 inhibition ELISA.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP-ligated ruthenium complexes for asymmetric hydrogenation of ketone precursors (e.g., 90% ee achieved with RuCl₂[(S)-BINAP] in IPA) .

- Kinetic Resolution : Lipase-mediated enzymatic resolution (e.g., Candida antarctica lipase B) to separate enantiomers .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .

- Metabolite Interference : Use LC-MS to identify degradation products in cell culture media that may skew results .

Q. How can computational modeling predict its binding affinity to neurological targets (e.g., NMDA receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with NMDA receptor crystal structures (PDB: 2A5T). Focus on hydrogen bonding with GluN1 and hydrophobic interactions with the benzyl group .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

Q. What advanced techniques profile its metabolic pathways in hepatic microsomes?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Quench reactions with acetonitrile at timed intervals .

- Metabolite ID : UPLC-QTOF-MS in positive ion mode; screen for hydroxylated oxane ring or debenzylated products .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.